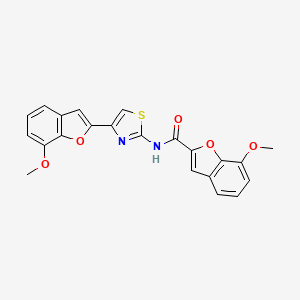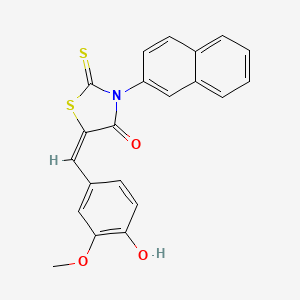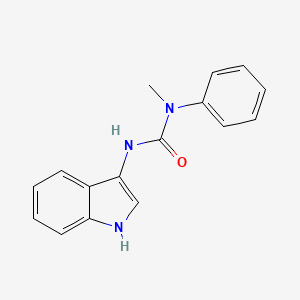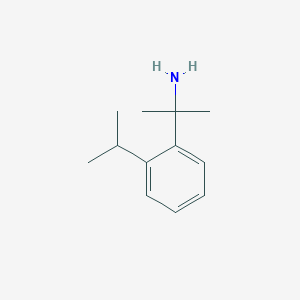
4-(N,N-dimethylsulfamoyl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(N,N-dimethylsulfamoyl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is commonly referred to as DMSB and is a sulfonamide derivative.
Aplicaciones Científicas De Investigación
DMSB has been extensively studied for its potential applications in drug development. It has been shown to possess antitumor, anti-inflammatory, and analgesic properties. Several studies have demonstrated the efficacy of DMSB in inhibiting the growth of cancer cells in vitro and in vivo. Additionally, DMSB has been shown to reduce inflammation and pain in animal models of arthritis.
Mecanismo De Acción
The mechanism of action of DMSB is not fully understood. However, it is believed to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins and leukotrienes, which are mediators of inflammation and pain. Additionally, DMSB has been shown to induce apoptosis in cancer cells by activating caspases and inhibiting the activity of anti-apoptotic proteins.
Biochemical and Physiological Effects
DMSB has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the synthesis of prostaglandins and leukotrienes, respectively. Additionally, DMSB has been shown to induce apoptosis in cancer cells by activating caspases and inhibiting the activity of anti-apoptotic proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DMSB in lab experiments is its ability to inhibit the activity of COX-2 and LOX, which makes it a useful tool for studying the role of these enzymes in inflammation and pain. Additionally, DMSB has been shown to induce apoptosis in cancer cells, which makes it a useful tool for studying the mechanisms of apoptosis in cancer cells.
One limitation of using DMSB in lab experiments is its potential toxicity. Although DMSB has been shown to be relatively non-toxic in animal studies, further studies are needed to determine its safety in humans. Additionally, DMSB may have off-target effects, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on DMSB. One area of research is the development of DMSB-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the mechanism of action of DMSB and its potential off-target effects. Finally, studies are needed to determine the safety and efficacy of DMSB in humans.
Métodos De Síntesis
The synthesis of DMSB involves the reaction of 4-aminobenzamide with 2-(3-methylthiophen-2-yl)ethanol in the presence of dimethyl sulfate and sodium hydroxide. The resulting product is then treated with sulfamic acid to obtain DMSB. This method has been used successfully in several studies and is considered a reliable method for the synthesis of DMSB.
Propiedades
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S2/c1-11-8-9-23-15(11)14(19)10-17-16(20)12-4-6-13(7-5-12)24(21,22)18(2)3/h4-9,14,19H,10H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POKVMLKGZUZGMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-dimethylsulfamoyl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-[(3-fluorophenyl)methylsulfanyl]-4-oxoquinazoline-7-carboxylate](/img/structure/B2898642.png)
![3-(4-fluorophenyl)-5-(3-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2898643.png)

![N-(4-bromophenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2898647.png)
![1-[3-(Difluoromethoxy)-4-nitrophenyl]-2-methylpiperidine](/img/structure/B2898649.png)

![N-(3-chlorophenyl)-2-[3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2898651.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)acetamide](/img/structure/B2898653.png)
![5-O-Tert-butyl 7a-O-methyl (3aR,7aS)-3a-fluoro-1,2,3,4,6,7-hexahydropyrrolo[3,4-c]pyridine-5,7a-dicarboxylate;hydrochloride](/img/structure/B2898654.png)



